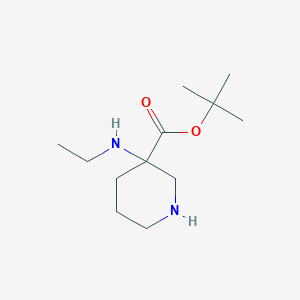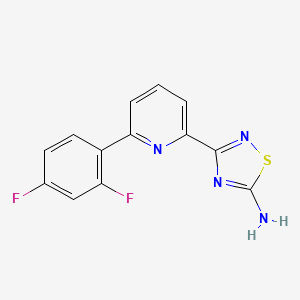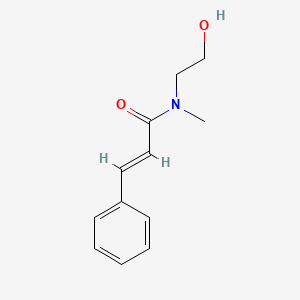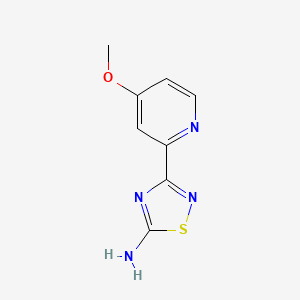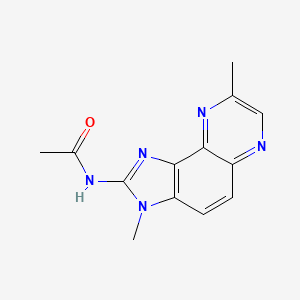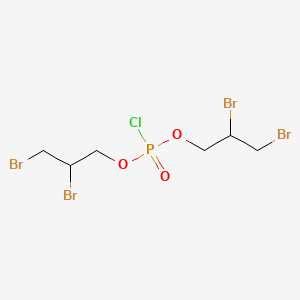
Methylcarbamoyloxyethyl acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylcarbamoyloxyethyl acrylate is a chemical compound that belongs to the family of acrylates. Acrylates are widely used in the production of polymers and copolymers due to their ability to undergo polymerization. This compound is particularly notable for its applications in various industrial and scientific fields, including coatings, adhesives, and biomedical materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methylcarbamoyloxyethyl acrylate can be synthesized through a non-isocyanate pathway. One common method involves the reaction of methacrylic acid with a urethane methacrylate monomer, specifically 2-((methylcarbamoyl)oxy)ethyl methacrylate. This reaction is typically carried out in a semicontinuous monomer-starved process to prepare latexes via emulsion polymerization .
Industrial Production Methods
Industrial production of this compound often involves the use of bio-based molecules obtained from either extraction or fermentation of biomass such as glucose, cellulose, and lignin. This approach is part of a broader trend towards sustainable and environmentally friendly production methods .
Analyse Chemischer Reaktionen
Types of Reactions
Methylcarbamoyloxyethyl acrylate undergoes various chemical reactions, including:
Polymerization: This is the most common reaction, where the compound forms polymers through radical polymerization.
Copolymerization: It can be copolymerized with other monomers such as methacrylic acid and butyl acrylate to form latexes.
Common Reagents and Conditions
Radical Initiators: These are commonly used to initiate the polymerization process.
Major Products Formed
The major products formed from the polymerization of this compound are latexes with enhanced film formation properties, including improved Young’s modulus, tensile strength, and hardness .
Wissenschaftliche Forschungsanwendungen
Methylcarbamoyloxyethyl acrylate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of methylcarbamoyloxyethyl acrylate primarily involves its ability to undergo polymerization and copolymerization. The molecular targets and pathways involved include the formation of polymer chains through radical polymerization, which is initiated by radical initiators . The compound’s ability to form strong and durable polymers makes it valuable in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methacrylic Acid: Similar in structure and used in similar applications.
Butyl Acrylate: Another acrylate used in copolymerization with methylcarbamoyloxyethyl acrylate.
Uniqueness
This compound is unique due to its specific functional groups that allow for enhanced film formation properties and improved mechanical strength in the resulting polymers. Its ability to be synthesized through environmentally friendly methods also sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
52607-81-5 |
|---|---|
Molekularformel |
C7H11NO4 |
Molekulargewicht |
173.17 g/mol |
IUPAC-Name |
2-(methylcarbamoyloxy)ethyl prop-2-enoate |
InChI |
InChI=1S/C7H11NO4/c1-3-6(9)11-4-5-12-7(10)8-2/h3H,1,4-5H2,2H3,(H,8,10) |
InChI-Schlüssel |
QCQXVTVJGLHITJ-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)OCCOC(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


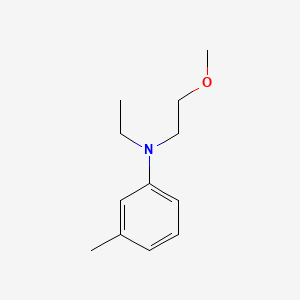
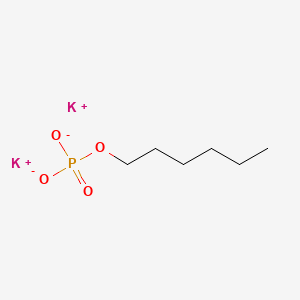
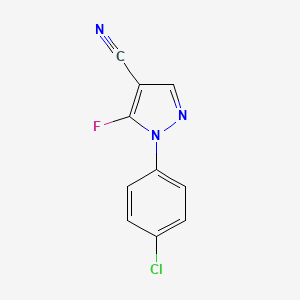
![N'-(4-Chloro-2-methylphenyl)-N-methyl-N-[(trichloromethyl)sulfanyl]methanimidamide](/img/structure/B13750190.png)
